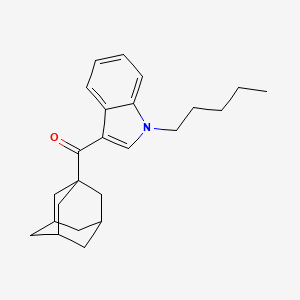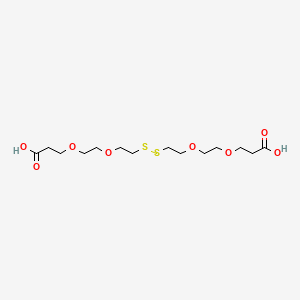
Acid-PEG2-SS-PEG2-Acid
Vue d'ensemble
Description
Acid-PEG2-SS-PEG2-Acid is a cleavable 4 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains two PEG (polyethylene glycol) chains separated by a disulfide bond .
Synthesis Analysis
Acid-PEG2-SS-PEG2-Acid is a synthetic peptide that has been shown to inhibit the interaction of Protein A and Protein G . It is also a receptor activator that binds to the receptor site on the cell surface and activates it .Molecular Structure Analysis
The molecular formula of Acid-PEG2-SS-PEG2-Acid is C14H26O8S2 . It has a molecular weight of 386.47 . The molecule contains a total of 49 bonds, including 23 non-H bonds, 2 multiple bonds, 19 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), 2 hydroxyl groups, 4 ethers (aliphatic), and 1 disulfide .Chemical Reactions Analysis
Carboxylic acids in Acid-PEG2-SS-PEG2-Acid can be reacted with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . The disulfide bonds can be cleaved by Dithiothreitol (DTT) reagent .Physical And Chemical Properties Analysis
Acid-PEG2-SS-PEG2-Acid has a molecular weight of 386.47 and a molecular formula of C14H26O8S2 . It is a solid substance with a white to off-white color .Applications De Recherche Scientifique
Biocompatible and Bioreducible Micelles
Acid-PEG2-SS-PEG2-Acid derivatives have been utilized in the creation of biocompatible and bioreducible micelles. These micelles, formed from α-amino acid-based poly(disulfide urethane)s, can be used for controlled drug delivery, particularly for triggered intracellular release of drugs like doxorubicin. They exhibit effective growth inhibition in certain cell types, indicating potential for anticancer drug delivery (Lu et al., 2015).
Nanoscale Coordination Polymers for Theranostics
The compound has been instrumental in constructing nanoscale coordination polymers for cancer theranostics. This involves integrating the compound with manganese ions and dithiodiglycolic acid, creating a platform that enables efficient drug loading and release, along with enhanced magnetic resonance imaging capabilities (Zhao et al., 2017).
Transformation of Yeast Cells
Acid-PEG2-SS-PEG2-Acid is utilized in yeast cell transformation protocols, particularly in the LiAc/SS-DNA/PEG procedure. This process is significant in genetic studies, facilitating the introduction of foreign DNA into yeast cells (Gietz et al., 1995).
Polyethylene Glycol Hydrogels in Tissue Integration
This compound is also used in the development of polyethylene glycol (PEG) hydrogels, which have applications in biodegradation, hard and soft tissue integration. These hydrogels, with or without RGD modifications, exhibit varying degrees of biodegradation and influence the rate of bone regeneration and tissue integration (Thoma et al., 2011).
Stimulus-Responsive Catiomers for Gene Delivery
Acid-PEG2-SS-PEG2-Acid-based compounds are used in developing dual stimulus-responsive catiomers for gene delivery. These catiomers are designed to shed an external PEG shell under redox conditions and accelerate DNA release in acidic environments, showing promise for nonviral gene delivery applications (Cai et al., 2012).
Phase Change Materials for Thermal Energy Storage
These compounds are applied in developing composite phase change materials (PCM) using polyethylene glycol for thermal energy storage. They are used in various forms like balsa wood composites or with diatom-based biomass, demonstrating significant potential in thermal management and energy storage applications (Liu et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O8S2/c15-13(16)1-3-19-5-7-21-9-11-23-24-12-10-22-8-6-20-4-2-14(17)18/h1-12H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKZHEPGHNBGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCSSCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234279 | |
| Record name | 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acid-PEG2-SS-PEG2-Acid | |
CAS RN |
1807539-10-1 | |
| Record name | 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B605051.png)
![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)
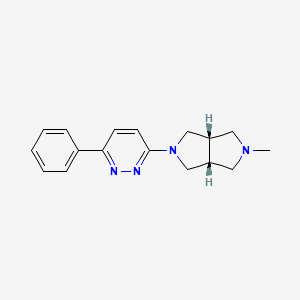
![1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine](/img/structure/B605059.png)
![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide](/img/structure/B605060.png)
![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)

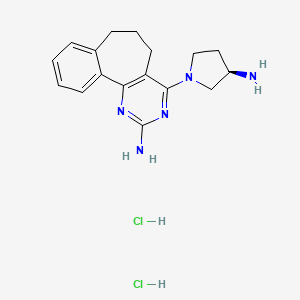
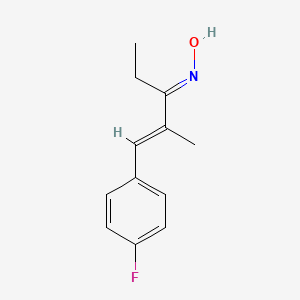
![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)
